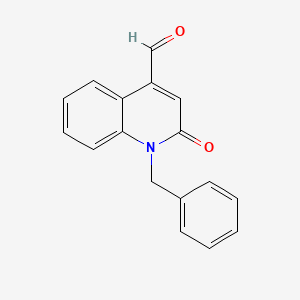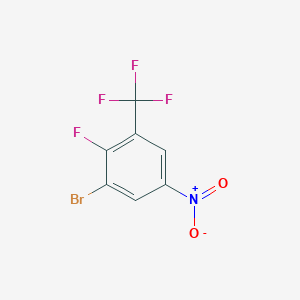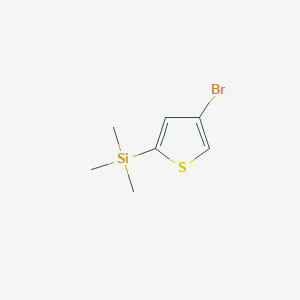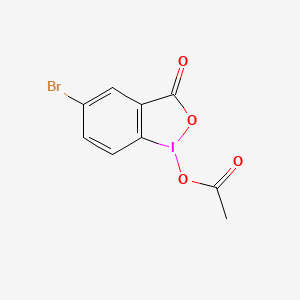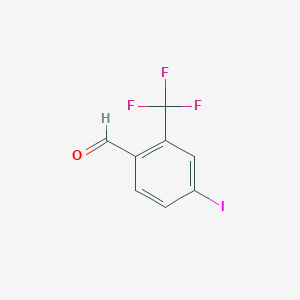
5-bromo-N-(2-méthoxyéthyl)pyridin-3-amine
Vue d'ensemble
Description
5-bromo-N-(2-methoxyethyl)pyridin-3-amine is an organic compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position and a 2-methoxyethyl group attached to the nitrogen atom at the 3-position
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-bromo-N-(2-methoxyethyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. It may also be used in the study of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, 5-bromo-N-(2-methoxyethyl)pyridin-3-amine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxyethyl)pyridin-3-amine typically involves the following steps:
-
Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Amination: : The brominated pyridine is then subjected to nucleophilic substitution with 2-methoxyethylamine. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to facilitate the substitution of the bromine atom with the amine group.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-N-(2-methoxyethyl)pyridin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : 5-bromo-N-(2-methoxyethyl)pyridin-3-amine can undergo various substitution reactions due to the presence of the bromine atom. For example, it can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
-
Oxidation and Reduction: : The compound can also undergo oxidation and reduction reactions. Oxidation may involve the conversion of the methoxyethyl group to a corresponding aldehyde or carboxylic acid, while reduction could target the pyridine ring or the bromine atom.
Common Reagents and Conditions
-
Nucleophilic Substitution: : Common reagents include sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), and other strong bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
-
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents are common methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to a range of functionalized derivatives.
Mécanisme D'action
The mechanism by which 5-bromo-N-(2-methoxyethyl)pyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-methoxypyridine: Similar in structure but lacks the ethylamine group, which can affect its reactivity and applications.
3-amino-5-bromopyridine: Similar but without the methoxyethyl group, leading to different chemical properties and uses.
N-(2-methoxyethyl)pyridin-3-amine:
Uniqueness
5-bromo-N-(2-methoxyethyl)pyridin-3-amine is unique due to the combination of the bromine atom and the methoxyethyl group. This dual substitution pattern provides a distinct set of chemical properties, making it a versatile intermediate in various synthetic pathways and a valuable compound in scientific research.
Propriétés
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-3-2-11-8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRBUUPKQHHSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)
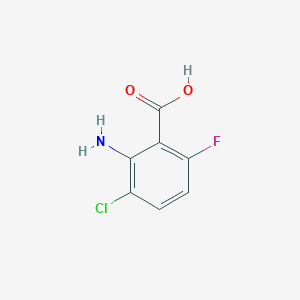
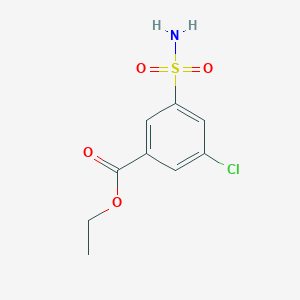
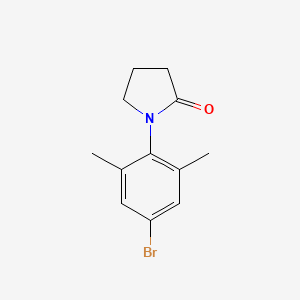
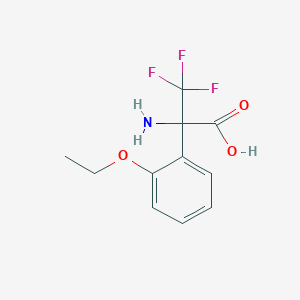
amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)

